molecular formula C14H18N4O4 B558243 Boc-4-azido-L-phenylalanine CAS No. 33173-55-6

Boc-4-azido-L-phenylalanine

Cat. No.: B558243
CAS No.: 33173-55-6
M. Wt: 306,32 g/mole
InChI Key: PZWGGRIVPTXYGU-NSHDSACASA-N
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Description

Boc-4-azido-L-phenylalanine: is an unnatural amino acid derivative of L-phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an azide group attached to the phenyl ring. This compound is widely used in peptide synthesis and click chemistry due to its unique reactivity and stability.

Mechanism of Action

Target of Action

Boc-4-azido-L-phenylalanine is a non-canonical amino acid . . Therefore, the primary targets of this compound could be diverse and depend on the specific biological system in which it is introduced.

Mode of Action

This compound contains an azide group . This azide group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction, also known as a “click” reaction, can form a covalent bond with molecules containing an alkyne group . Therefore, this compound can interact with its targets by forming covalent bonds, leading to changes in the structure and function of the target molecules.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the presence of copper ions would be necessary for the CuAAC reaction . Additionally, factors such as pH, temperature, and the presence of other biomolecules could potentially affect the action of this compound.

Biochemical Analysis

Biochemical Properties

Boc-4-azido-L-phenylalanine is used as an effective vibrational reporter of local protein environments . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

The cellular effects of this compound are not well documented in the literature. It is known that the azide group in this compound can interact with various biomolecules within the cell, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its azide group undergoing reactions with molecules containing Alkyne groups . This can result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented in the literature. It is known that this compound is water-soluble but rapidly degrades in ambient light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-azido-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the azide group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with efficient stirring and temperature control to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Boc-4-azido-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Boc-4-azido-L-phenylalanine is unique due to the presence of both the Boc protecting group and the azide group, which provides enhanced stability and reactivity. This combination makes it particularly useful in peptide synthesis and click chemistry applications .

Properties

IUPAC Name

(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWGGRIVPTXYGU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199225
Record name 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33173-55-6
Record name 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33173-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-4-azido-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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